molecular formula C6H7Cl2FN2 B1408735 5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride CAS No. 1704064-97-0

5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride

Cat. No.: B1408735
CAS No.: 1704064-97-0
M. Wt: 197.03 g/mol
InChI Key: IKOWTWMHMYDDNX-UHFFFAOYSA-N
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Description

Nomenclature and Classification

5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 5-chloro-3-fluoro-N-methylpyridin-2-amine hydrochloride. The compound is also recognized by several alternative names including 5-chloro-3-fluoro-2-methylaminopyridine and 5-chloro-3-fluoro-2-(methylamino)pyridine. The Chemical Abstracts Service registry number for the base compound is 220714-72-7, while the hydrochloride salt form is assigned the registry number 1704064-97-0.

The molecular formula of the free base is C₆H₆ClFN₂ with a molecular weight of 160.58 grams per mole, while the hydrochloride salt possesses the formula C₆H₇Cl₂FN₂ and a molecular weight of 197.038 grams per mole. The compound belongs to the aminopyridine classification within the broader category of halogenated heterocyclic compounds. The Simplified Molecular Input Line Entry System representation is CNC1=C(C=C(C=N1)Cl)F for the base compound, demonstrating the specific substitution pattern on the pyridine ring.

Table 1: Molecular Descriptors and Identifiers

Property Value
International Union of Pure and Applied Chemistry Name 5-chloro-3-fluoro-N-methylpyridin-2-amine
Molecular Formula (base) C₆H₆ClFN₂
Molecular Formula (hydrochloride) C₆H₇Cl₂FN₂
Molecular Weight (base) 160.58 g/mol
Molecular Weight (hydrochloride) 197.038 g/mol
Chemical Abstracts Service Number (base) 220714-72-7
Chemical Abstracts Service Number (hydrochloride) 1704064-97-0
International Chemical Identifier Key UIKWYOPZQKVGKD-UHFFFAOYSA-N

Historical Development and Discovery

The development of 5-chloro-3-fluoro-2-methylaminopyridine hydrochloride emerged from the broader exploration of halogenated pyridine derivatives during the late twentieth and early twenty-first centuries. The base compound was first synthesized and characterized in the early 2000s, with its creation recorded in chemical databases as early as 2006. The systematic investigation of this compound class was driven by the pharmaceutical industry's need for novel building blocks that could provide enhanced biological activity and improved pharmacological properties compared to their non-halogenated counterparts.

The historical context of this compound's development is closely tied to advances in fluorine chemistry and the recognition of fluorine's unique properties in medicinal chemistry applications. Research teams focused on developing synthetic methodologies that could efficiently introduce both chlorine and fluorine substituents onto pyridine rings while maintaining the integrity of the methylamino functionality. The successful preparation of this compound represented a significant achievement in selective halogenation chemistry, demonstrating the possibility of achieving precise regiocontrol in multi-substituted pyridine systems.

The compound's discovery was part of a larger research initiative exploring the reactivity patterns of aminopyridines with various halogenating agents. Early studies revealed that the specific substitution pattern in 5-chloro-3-fluoro-2-methylaminopyridine could be achieved through carefully controlled reaction conditions that favored selective halogenation at specific ring positions. These investigations laid the groundwork for understanding how electronic effects and steric factors influence the regioselectivity of halogenation reactions in pyridine systems.

Significance in Heterocyclic Chemistry

5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride holds particular significance in heterocyclic chemistry due to its unique combination of functional groups that provide multiple sites for chemical modification and derivatization. The presence of both electron-withdrawing halogen substituents and an electron-donating methylamino group creates a distinctive electronic environment that influences the compound's reactivity profile. This electronic distribution makes the compound particularly valuable as an intermediate in the synthesis of more complex heterocyclic systems.

The significance of this compound extends to its role in demonstrating principles of regioselective chemistry in pyridine systems. The specific positioning of the chlorine atom at the 5-position and fluorine at the 3-position, combined with the methylamino group at the 2-position, creates a substitution pattern that exemplifies how electronic effects can be manipulated to achieve desired reactivity outcomes. This compound serves as an important model system for understanding the interplay between different substituents on pyridine rings and their collective influence on chemical behavior.

In the context of heterocyclic chemistry research, this compound has contributed to advancing knowledge about halogen bonding interactions and their influence on molecular recognition processes. The combination of chlorine and fluorine substituents provides opportunities to study how different halogens interact with various molecular partners, contributing to a deeper understanding of non-covalent interactions in chemical systems. These insights have proven valuable for designing new materials and understanding biological recognition processes.

Table 2: Structural Features and Chemical Significance

Feature Significance
Chlorine at 5-position Provides electrophilic activation site
Fluorine at 3-position Enhances metabolic stability
Methylamino at 2-position Offers nucleophilic reactivity center
Pyridine nitrogen Enables coordination chemistry
Hydrochloride salt formation Improves solubility and handling properties

Overview of Pyridine-based Compounds in Scientific Research

Pyridine-based compounds represent one of the most extensively studied classes of heterocyclic molecules in scientific research, with applications spanning pharmaceutical development, materials science, and catalysis. The fundamental pyridine structure provides a versatile scaffold that can be modified through various substitution patterns to achieve desired properties and functionalities. Research into pyridine derivatives has revealed their exceptional potential for therapeutic applications, with numerous compounds demonstrating significant biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

The importance of pyridine-based compounds in scientific research is evidenced by their widespread occurrence in natural products and their frequent incorporation into pharmaceutical agents. Studies have demonstrated that pyridine derivatives possess broad structural diversity that enables the exploration of novel therapeutic targets. The ability to introduce various substituents onto the pyridine ring system allows researchers to fine-tune molecular properties such as solubility, stability, and biological activity, making these compounds invaluable tools for drug discovery efforts.

Recent advancements in pyridine chemistry have focused on developing more efficient synthetic methodologies for preparing complex pyridine derivatives with precise substitution patterns. Research has shown that halogenated pyridines, such as 5-chloro-3-fluoro-2-methylaminopyridine hydrochloride, offer unique advantages in terms of their reactivity profiles and their ability to participate in cross-coupling reactions. These compounds serve as important building blocks for constructing more elaborate molecular architectures through various chemical transformations.

The therapeutic potential of pyridine-based heterocycles has been extensively documented in recent comprehensive reviews, which highlight their versatility in treating various disease conditions. Research has demonstrated that pyridine derivatives can exhibit potent therapeutic properties that allow medicinal chemists to synthesize novel and effective chemotherapeutic agents. The continued investigation of pyridine-based compounds represents a vital area of research that promises to yield new insights into molecular design principles and therapeutic applications.

Table 3: Research Applications of Pyridine-based Compounds

Application Area Key Properties Research Focus
Pharmaceutical Development Broad biological activity spectrum Novel therapeutic agent synthesis
Materials Science Electronic properties modification Advanced material development
Catalysis Research Coordination chemistry capabilities Catalyst design and optimization
Agricultural Chemistry Pesticidal and herbicidal activities Crop protection formulations
Chemical Biology Molecular recognition properties Biological pathway investigation

Properties

IUPAC Name

5-chloro-3-fluoro-N-methylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c1-9-6-5(8)2-4(7)3-10-6;/h2-3H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOWTWMHMYDDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Initial Chlorination

The synthesis begins with picoline (2-methylpyridine) or 2-aminopyridine (PA) as the core starting material, depending on the route chosen. The initial step involves selective chlorination at the pyridine ring:

  • Chlorination of 2-aminopyridine or picoline to generate chlorinated intermediates such as 2-amino-3,5-dichloropyridine (for amino derivatives) or 2,3,5-trichloropyridine (for direct chlorination routes).

  • The chlorination process typically employs thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions to ensure regioselectivity, favoring substitution at the desired positions.

Diazotization and Sandmeyer Reaction for Ring Functionalization

For routes involving amino groups, diazotization of the amino group is performed:

  • Sodium nitrite (NaNO₂) in hydrochloric acid converts the amino group into a diazonium salt.

  • The diazonium intermediate undergoes a Sandmeyer reaction with copper salts (e.g., CuCl) to replace the diazonium group with chlorine, yielding chlorinated pyridine derivatives such as 2,3,5-trichloropyridine .

This step is crucial for introducing the chlorine at specific positions on the pyridine ring with high regioselectivity.

Fluorination of the Chlorinated Intermediates

The key step involves selective fluorination to introduce the fluorine atom at the 3-position:

  • Fluorination is achieved using cesium fluoride (CsF) and potassium fluoride (KF) as fluorinating agents in polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane .

  • The fluorination reaction is typically conducted at elevated temperatures (~145°C), with reaction times around 17 hours, followed by a gradual increase to 190°C for further fluorination, ensuring high yield and purity of the fluorinated pyridine.

  • The molar ratio of potassium fluoride to chloropyridine is optimized (e.g., 2.5:1) to maximize fluorination efficiency and minimize side reactions.

Final Chlorination and Purification

Additional chlorination steps may be performed to ensure complete substitution at remaining reactive sites, often using thionyl chloride again. The product is then purified via recrystallization or chromatography to obtain 5-chloro-3-fluoro-2-methylpyridine with high purity (>99%).

Hydrochloride Salt Formation

The free base of 5-chloro-3-fluoro-2-methylpyridine is converted into its hydrochloride salt:

  • Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or water) produces the hydrochloride salt .

  • The salt is isolated by filtration, washed, and dried under vacuum to obtain the final product, 5-chloro-3-fluoro-2-methylaminopyridine hydrochloride .

Data Table Summarizing the Preparation Methods

Step Reagents/Conditions Purpose References
1. Chlorination Thionyl chloride, POCl₃ Regioselective chlorination
2. Diazotization NaNO₂, HCl Convert amino to diazonium
3. Sandmeyer Reaction CuCl, heat Replace diazonium with chlorine
4. Fluorination CsF, KF, DMSO, 145–190°C Introduce fluorine at 3-position
5. Final chlorination Thionyl chloride Complete chlorination
6. Salt formation HCl Convert to hydrochloride salt

Research Findings and Industrial Relevance

  • The described synthetic pathway demonstrates high efficiency, with yields reaching approximately 90% and purity exceeding 99.8%, suitable for pharmaceutical and agrochemical applications.

  • The process's simplicity and use of readily available reagents make it ideal for large-scale industrial production.

  • The key fluorination step's optimization, including molar ratios and temperature control, significantly influences the overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions often use reagents like aryl halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals aimed at treating various diseases. Its structural properties facilitate interactions with biological targets, making it a candidate for drug development against conditions such as cancer and neurological disorders .

Biochemical Research

The compound is utilized in studies involving enzyme interactions and biochemical assays. It can modulate enzyme activity by binding to specific receptors, influencing cellular signaling pathways critical for understanding disease mechanisms .

Industrial Applications

In industrial settings, this compound is employed in the production of agrochemicals and specialty chemicals. Its unique properties allow for the development of new formulations that enhance agricultural productivity and efficiency .

Case Studies

Several studies have documented the applications and effects of 5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride:

  • Cancer Research : Preliminary studies suggest that this compound can inhibit specific pathways involved in tumor growth, showing promise as a therapeutic agent in oncology.
  • Neurological Studies : Research indicates potential benefits in modulating neurotransmitter systems, which could lead to novel treatments for neurological disorders.

These case studies emphasize the compound's potential as a valuable tool in both research and therapeutic contexts.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

  • (3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride () Structure: Chloro (position 3), fluoro (position 5), and aminomethyl (position 2). Key Differences: The swapped positions of Cl and F alter the electronic distribution of the pyridine ring. Fluorine’s strong electron-withdrawing effect at position 5 may reduce nucleophilic substitution reactivity compared to the target compound. Applications: Used as a research chemical (purity: 95%) but lacks documented pharmaceutical relevance .

Substituent Variations at Position 2

  • 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine Hydrochloride () Structure: Cyclopropyl group at position 2 instead of methylamine. This compound is discontinued, possibly due to synthetic challenges or unfavorable pharmacokinetics compared to methylamine derivatives .
  • 2-Amino-5-chloropyridine () Structure: Lacks fluorine and has a simpler amino group (NH₂) at position 2. Properties: Melting point 133–136°C; water-soluble. Applications: Intermediate in synthesizing derivatives like zopiclone (a sedative). The absence of fluorine may limit metabolic stability compared to the target compound .

Nitro and Sulfonyl Derivatives

  • 5-Chloro-2-methoxy-3-nitropyridine () and 5-Chloro-2-hydroxy-3-nitropyridine () Structure: Nitro group (position 3) and methoxy/hydroxy groups (position 2). Key Differences: The nitro group strongly withdraws electrons, making these compounds more reactive intermediates.
  • 5-Chloro-2-methoxypyridine-3-sulfonyl Chloride ()
    • Structure : Sulfonyl chloride at position 3.
    • Applications : Highly reactive, used for further functionalization. The sulfonyl group contrasts with the target compound’s methylamine, emphasizing divergent synthetic pathways .

Biological Activity

5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride is C₆H₇ClF₂N₂, with a molecular weight of approximately 160.6 g/mol. The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with a methylamino group, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and interact with various receptors involved in disease pathways. It has been shown to bind to specific enzymes and receptors, influencing cellular signaling pathways critical for therapeutic effects.

Key Mechanisms:

  • Enzyme Modulation : Acts as a modulator for enzymes involved in metabolic pathways.
  • Receptor Interaction : Influences receptor activity, potentially affecting signal transduction in cells.

Biological Activities

Research indicates that 5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride exhibits promising activities against various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Potential : Its ability to modulate specific biochemical pathways shows promise in treating certain types of cancer.
  • Neurological Effects : The compound may influence neurological pathways, indicating potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of 5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride:

Compound NameMolecular FormulaKey Features
5-Chloro-2-fluoropyridineC₅H₄ClFLacks methylamino group; simpler structure
2-Chloro-4-fluoropyridineC₅H₄ClFDifferent substitution pattern; less steric hindrance
3-FluoropyridineC₅H₄FNo chlorine; less reactivity compared to target compound
5-Bromo-3-fluoropyridineC₆H₄BrFBromine substitution alters reactivity

The presence of both chlorine and fluorine along with the methylamino group makes this compound particularly reactive and biologically relevant compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride:

  • Antimicrobial Studies : In vitro assays have shown that the compound exhibits activity against various bacterial strains, suggesting its potential as a new antimicrobial agent .
  • Cytotoxicity Assays : Research has indicated moderate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values demonstrating significant inhibition of cell proliferation .
  • Enzyme Inhibition Studies : The compound has been tested for its inhibitory effects on key enzymes involved in bacterial DNA replication, showing low nanomolar IC50 values, indicating strong antibacterial potential .

Q & A

Q. What methodologies validate the compound’s compliance with pharmacopeial standards (e.g., USP, Ph. Eur.)?

  • Methodological Answer :
  • Heavy Metal Testing : ICP-MS to confirm levels <20 μg/g (per USP <232>).
  • Loss on Drying (LOD) : Dry at 105°C to constant weight; acceptable loss ≤0.5%.
  • Residual Solvents : GC-FID to quantify residual DMF or THF (ICH Q3C limits) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.